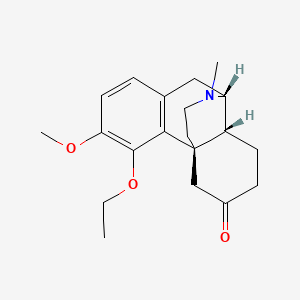
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methyl group attached to a morphinan backbone. Morphinans are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Morphinan Backbone: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Introduction of Functional Groups: The ethoxy, methoxy, and methyl groups are introduced through specific reactions such as alkylation and etherification.
Oxidation: The final step involves the oxidation of the morphinan backbone to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: Reactants are added in batches, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxylated Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential analgesic and antitussive properties.
Biological Research: The compound is used to study receptor interactions and signal transduction pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves its interaction with specific molecular targets, including opioid receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The pathways involved include:
G-Protein Coupled Receptor Signaling: Activation of opioid receptors leads to the inhibition of adenylate cyclase and modulation of ion channels.
Neurotransmitter Release: The compound affects the release of neurotransmitters such as dopamine and serotonin.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan can be compared with other morphinan derivatives, such as:
Morphine: Known for its potent analgesic properties.
Codeine: Used as an antitussive and analgesic.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct pharmacological properties compared to other morphinan derivatives.
Eigenschaften
CAS-Nummer |
100740-51-0 |
|---|---|
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S,9R,10R)-3-ethoxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C20H27NO3/c1-4-24-19-17(23-3)8-5-13-11-16-15-7-6-14(22)12-20(15,18(13)19)9-10-21(16)2/h5,8,15-16H,4,6-7,9-12H2,1-3H3/t15-,16+,20-/m0/s1 |
InChI-Schlüssel |
VDHPWRFMZWCDNA-YRNRMSPPSA-N |
Isomerische SMILES |
CCOC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@H]3CCC(=O)C4)C)OC |
Kanonische SMILES |
CCOC1=C(C=CC2=C1C34CCN(C(C2)C3CCC(=O)C4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
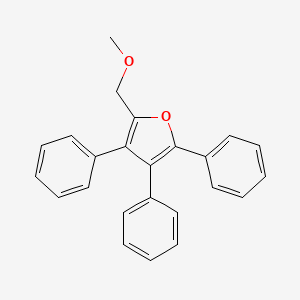
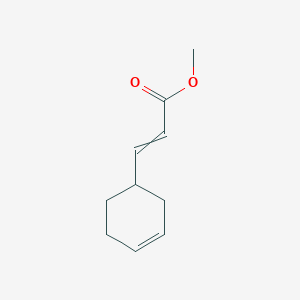
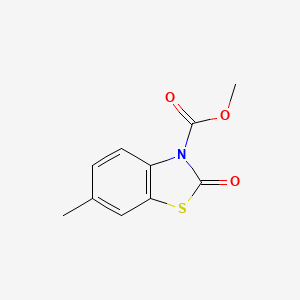
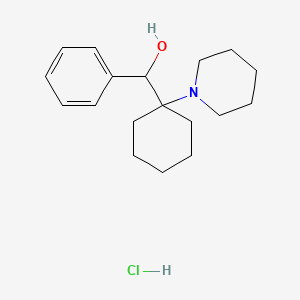
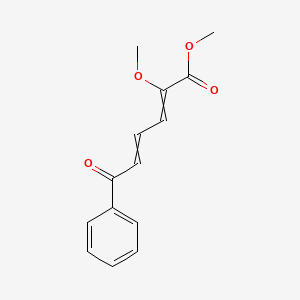

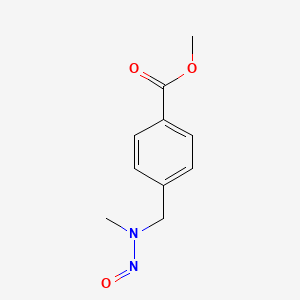
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)




